3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring fused with a triazole ring, along with a piperidine moiety The tert-butyl group and methoxy substituent further add to its structural complexity
Preparation Methods
The synthesis of 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the piperidine moiety. The tert-butyl and methoxy groups are usually introduced through alkylation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazole and pyridazine rings can undergo reduction reactions under the influence of reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its unique structural features make it a candidate for use in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings are known to interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. The piperidine moiety may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine include other heterocyclic compounds with triazole and pyridazine rings. Some examples are:
This compound: This compound is unique due to the presence of both tert-butyl and methoxy groups, which are not commonly found together in similar compounds.
Triazolo[4,3-b]pyridazine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine-containing heterocycles: These compounds have a piperidine ring but may differ in the other heterocyclic components, affecting their overall activity and applications.
Properties
IUPAC Name |
6-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-14-21-23-17-6-7-18(25-27(14)17)26-11-9-15(10-12-26)13-28-19-8-5-16(22-24-19)20(2,3)4/h5-8,15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXAGNOECYEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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